
3-Amino-4-phenylbutan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-phenylbutan-2-ol hydrochloride is an organic compound belonging to the class of amphetamines and derivatives It is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group on a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenylbutan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and nitroethane.
Formation of Intermediate: The initial step involves the condensation of phenylacetaldehyde with nitroethane to form a nitroalkene intermediate.
Reduction: The nitroalkene intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrolysis: The amine is hydrolyzed to form the desired 3-Amino-4-phenylbutan-2-ol.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-4-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted amines, and various derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
3-Amino-4-phenylbutan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-Amino-4-phenylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
Amphetamine: Shares a similar structure but lacks the hydroxyl group.
Phenethylamine: Similar backbone but lacks the amino and hydroxyl groups.
Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
3-Amino-4-phenylbutan-2-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
3-amino-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H |
InChI 键 |
ZCMCYXVMOFKEKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC1=CC=CC=C1)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


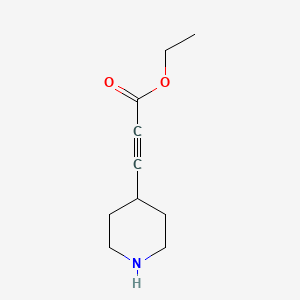
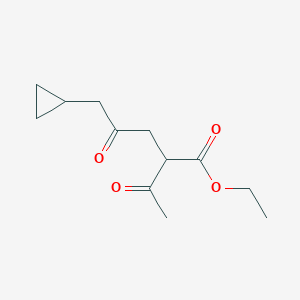
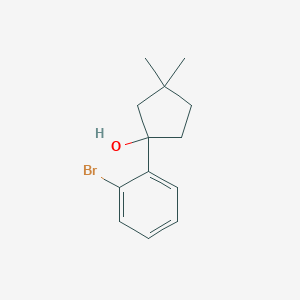
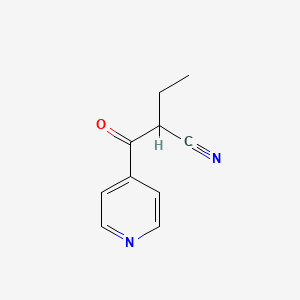
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
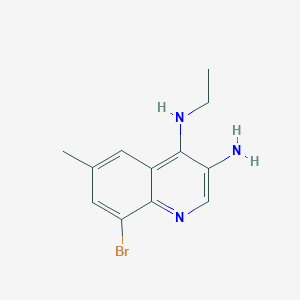

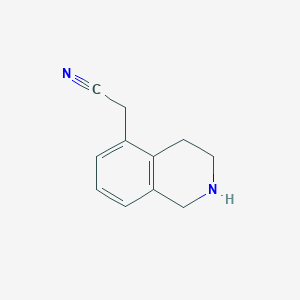
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
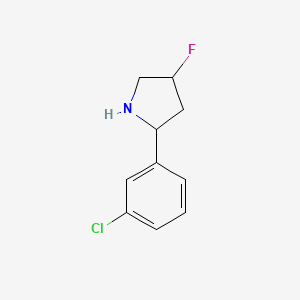

![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
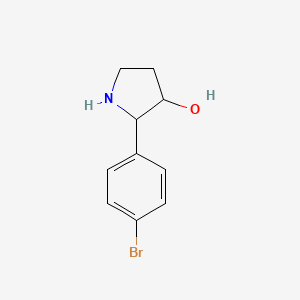
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
